

# Application Notes and Protocols for MRS2365 in Calcium Imaging Experiments

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## Compound of Interest

Compound Name: MRS2365

Cat. No.: B15569051

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## Introduction

**MRS2365** is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating P2Y1 receptor signaling, particularly in the context of intracellular calcium mobilization. These application notes provide detailed information and protocols for utilizing **MRS2365** in calcium imaging experiments, a fundamental technique for studying cellular responses to P2Y1 receptor activation.

Activation of the P2Y1 receptor by agonists like **MRS2365** initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).[4][5] This response is a hallmark of P2Y1 receptor activation and can be precisely measured using fluorescent calcium indicators. Understanding this pathway is crucial for research in areas such as thrombosis, neurotransmission, and inflammation.

## Mechanism of Action

**MRS2365** acts as a specific agonist at the P2Y1 receptor. The binding of **MRS2365** to the P2Y1 receptor, which is coupled to the Gq/11 class of G proteins, activates phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering

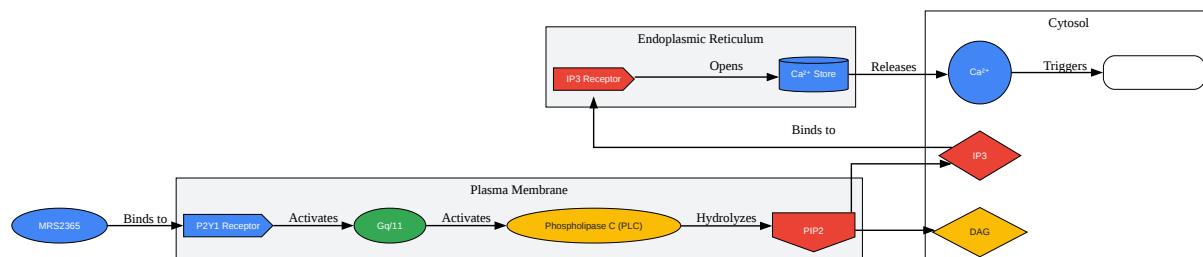
the release of stored calcium into the cytosol.[4][5][6] This rapid increase in cytosolic calcium can be visualized and quantified using calcium imaging techniques. In some cell types, this initial transient phase of calcium increase may be followed by a sustained phase, which can be dependent on protein kinase C (PKC) and calcium calmodulin kinase II (CaMKII).[4][5]

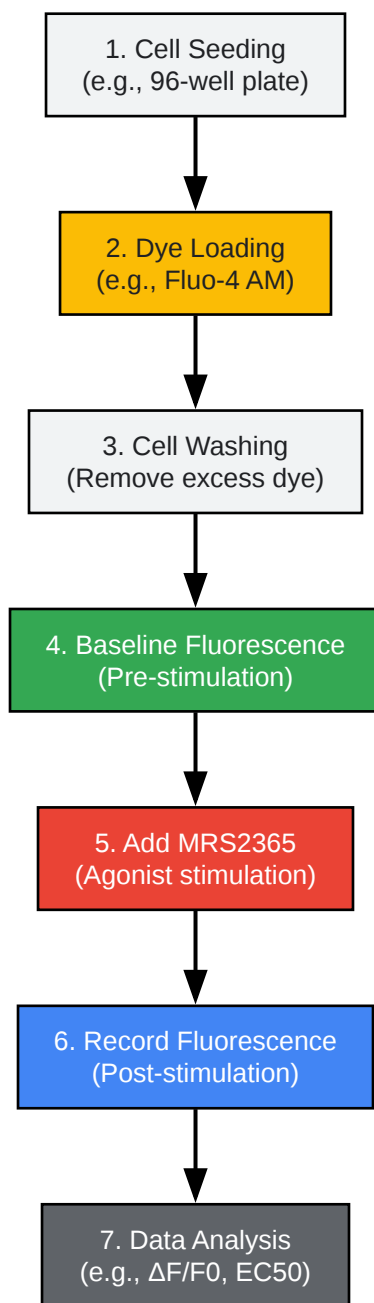
## Data Presentation

### Quantitative Data for P2Y1 Receptor Ligands

Compound	Type	Receptor Specificity	EC50 Value	Reference(s)
MRS2365	Agonist	Potent and selective P2Y1	0.4 nM	[1][2][3]
ADP	Agonist	P2Y1, P2Y12, P2Y13	~4 $\mu$ M (for outward currents in PC12 cells)	[6]
2-MeSADP	Agonist	P2Y1, P2Y12	2.03 $\pm$ 0.35 nM (in 1321N1 astrocytoma cells)	[7]
MRS2179	Antagonist	Selective P2Y1	-	[4][5]
MRS2500	Antagonist	High-affinity P2Y1	-	[8]

## Signaling Pathway Diagram





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